molecular formula C18H17BrFN3O2 B2382969 1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-82-7

1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2382969
CAS No.: 894020-82-7
M. Wt: 406.255
InChI Key: DWFULFPKMYHRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, abbreviated as BFPOPU, is a chemical compound that has garnered attention in various scientific fields due to its potential applications and properties .


Molecular Structure Analysis

The molecular formula of BFPOPU is C18H17BrFN3O2. It has an average mass of 406.249 Da and a monoisotopic mass of 405.048798 Da .

Scientific Research Applications

Central Nervous System Agents

A study explored the pharmacological activity of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which showed anxiolytic activity and muscle-relaxant properties. This indicates the compound's potential use in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).

Orexin Receptor Mechanisms

Research on the effects of selective OX1R antagonist GSK1059865, among others, in a binge eating model in female rats demonstrates the role of OX1R mechanisms in compulsive eating behaviors, suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).

Glycolic Acid Oxidase Inhibitors

A series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, acting as inhibitors of glycolic acid oxidase, suggests their application in reducing urinary oxalate levels, pointing towards potential treatments for conditions like hyperoxaluria (Rooney et al., 1983).

PI3 Kinase Inhibition

The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, highlights the importance of such compounds in targeting PI3K pathways, relevant for cancer therapy (Chen et al., 2010).

Oxidative Palladium Catalysis

A study demonstrates the preparation of heteroaryl ethers via oxidative palladium-catalyzed cross-coupling, indicating the synthetic utility of such compounds in creating complex molecules for pharmacological studies (Bardhan et al., 2009).

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-7-4-12(19)8-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFULFPKMYHRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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